3-(N-METHYLMETHANESULFONAMIDO)-N-{[4-(MORPHOLIN-4-YL)PHENYL]METHYL}BENZAMIDE
Overview
Description
3-(N-METHYLMETHANESULFONAMIDO)-N-{[4-(MORPHOLIN-4-YL)PHENYL]METHYL}BENZAMIDE is a synthetic organic compound that belongs to the class of sulfonamides. These compounds are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents. The presence of the morpholine ring and the benzamide moiety suggests potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(N-METHYLMETHANESULFONAMIDO)-N-{[4-(MORPHOLIN-4-YL)PHENYL]METHYL}BENZAMIDE typically involves multiple steps:
Formation of the Benzamide Core: This can be achieved by reacting a substituted benzoyl chloride with an amine.
Introduction of the Morpholine Ring: The morpholine ring can be introduced through nucleophilic substitution reactions.
Sulfonamide Formation: The final step involves the reaction of the intermediate with methanesulfonyl chloride in the presence of a base to form the sulfonamide group.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of automated reactors, continuous flow chemistry, and stringent purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the morpholine ring.
Reduction: Reduction reactions could target the sulfonamide group.
Substitution: The aromatic ring may undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic reagents like halogens or nitrating agents.
Major Products Formed
The major products would depend on the specific reactions and conditions but could include oxidized or reduced derivatives of the parent compound.
Scientific Research Applications
3-(N-METHYLMETHANESULFONAMIDO)-N-{[4-(MORPHOLIN-4-YL)PHENYL]METHYL}BENZAMIDE may have applications in various fields:
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: Potential use in studying enzyme inhibition or receptor binding.
Medicine: Possible applications as an antimicrobial or anticancer agent.
Industry: Use in the development of new materials or as a catalyst.
Mechanism of Action
The mechanism of action would depend on the specific biological target. For instance:
Enzyme Inhibition: The compound might inhibit enzymes by binding to the active site.
Receptor Binding: It could act as an agonist or antagonist at specific receptors.
Pathways Involved: The pathways would vary but could include signal transduction or metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
Sulfanilamide: A simpler sulfonamide with antimicrobial properties.
N-(4-Morpholinyl)benzamide: Lacks the sulfonamide group but has a similar core structure.
Uniqueness
The unique combination of the sulfonamide group, morpholine ring, and benzamide moiety may confer distinct biological activities and chemical properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
3-[methyl(methylsulfonyl)amino]-N-[(4-morpholin-4-ylphenyl)methyl]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O4S/c1-22(28(2,25)26)19-5-3-4-17(14-19)20(24)21-15-16-6-8-18(9-7-16)23-10-12-27-13-11-23/h3-9,14H,10-13,15H2,1-2H3,(H,21,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSXBZROODGLANP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC(=C1)C(=O)NCC2=CC=C(C=C2)N3CCOCC3)S(=O)(=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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